molecular formula C8H18N2S B1281214 N-T-Butyl-N'-Isopropylthiourea CAS No. 52599-24-3

N-T-Butyl-N'-Isopropylthiourea

Cat. No.: B1281214
CAS No.: 52599-24-3
M. Wt: 174.31 g/mol
InChI Key: JKZGKJJRHXYLRI-UHFFFAOYSA-N
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Description

Contextualization of Disubstituted Thiourea (B124793) Derivatives in Organic and Inorganic Chemistry

Disubstituted thiourea derivatives are a class of organic compounds containing the N-C(S)-N functional group, which serve as versatile building blocks and functional molecules in both organic and inorganic chemistry. conicet.gov.ar In organic synthesis, these compounds are valuable precursors for the creation of a wide array of heterocyclic compounds and are also utilized as organocatalysts. researchgate.net The synthesis of both symmetrical and unsymmetrical disubstituted thioureas can be efficiently achieved through methods such as the condensation of amines with carbon disulfide. acs.org Their utility is further underscored by their extensive applications in medicinal chemistry, where they exhibit a broad spectrum of biological activities, including antibacterial, antioxidant, and anticancer properties. mdpi.com

In the realm of inorganic chemistry, disubstituted thioureas are highly effective as ligands in coordination chemistry. researchgate.net The presence of nitrogen and sulfur atoms with lone pairs of electrons allows them to form stable complexes with a variety of metal centers. researchgate.net This coordinating ability is fundamental to their application in areas such as the development of novel catalytic systems and functional materials. cymitquimica.com The nature of the substituents on the nitrogen atoms can significantly influence the electronic and steric properties of the resulting metal complexes, allowing for the fine-tuning of their reactivity and physical properties. conicet.gov.ar

Significance of N-T-Butyl-N'-Isopropylthiourea within Chemical Synthesis and Material Science Research

The primary and most well-documented significance of this compound in chemical synthesis is its role as a crucial intermediate in the production of the insecticide buprofezin (B33132). chemicalbook.com Buprofezin is a thiadiazine-based insect growth regulator effective against various agricultural pests. The synthesis of this compound for this purpose is typically achieved through the reaction of tert-butyl isothiocyanate with isopropylamine (B41738). chemicalbook.com The steric hindrance provided by the tert-butyl group enhances the stability of the compound during the synthesis of buprofezin.

Beyond its established role in pesticide synthesis, this compound is recognized for its potential in other areas of chemical synthesis. Thiourea derivatives, in general, can function as catalysts in various organic reactions, and the specific substitutions on this compound make it a candidate for such applications. Its ability to form hydrogen bonds also suggests its utility as a building block for more complex molecules in drug development.

In material science, the significance of this compound is linked to the broader ability of thiourea derivatives to act as ligands for the formation of coordination complexes. cymitquimica.com These complexes can exhibit interesting properties, such as luminescence, which could be exploited in the development of new materials for applications like organic light-emitting diodes (OLEDs). While specific research on this compound in material science is not as extensive as its role in pesticide synthesis, the fundamental properties of the thiourea group suggest its potential for creating novel functional materials.

Physicochemical Properties of this compound

Property Value
Molecular Formula C₈H₁₈N₂S nih.gov
Molar Mass 174.31 g/mol nih.gov
Melting Point 148.5 - 149.5 °C chemicalbook.commingtuochem.com
Boiling Point (Predicted) 215.3 ± 23.0 °C
Density (Predicted) 0.949 ± 0.06 g/cm³
Appearance White crystalline solid chemicalbook.commingtuochem.com
Solubility Insoluble in aromatic hydrocarbons like benzene (B151609) and toluene (B28343); soluble in organic solvents such as acetone, chloroform, and dimethylformamide. chemicalbook.commingtuochem.com

Overview of Research Trajectories for this compound

Current research involving this compound is predominantly centered on optimizing its synthesis for the industrial production of buprofezin. However, emerging research trajectories are beginning to explore the broader potential of this compound. The established biological activity of its downstream product, buprofezin, which acts by disrupting insect molting, provides a basis for investigating the biochemical interactions of this compound itself. smolecule.com

Future research is anticipated to delve deeper into its potential applications in medicinal chemistry and material science. In medicinal chemistry, the focus is likely to be on leveraging its structure as a scaffold for the synthesis of new therapeutic agents. The structural similarities to other biologically active thiourea derivatives suggest potential for development in areas such as antiviral and antimicrobial agents.

In material science, a prospective research direction involves the synthesis and characterization of metal complexes incorporating this compound as a ligand. The bulky alkyl groups could influence the packing and photophysical properties of such complexes, potentially leading to the discovery of new materials with novel optical or electronic properties. Further investigations into its catalytic activity in organic reactions also represent a promising avenue for future research.

Synthesis of this compound

Reactants Reagents/Solvents Conditions Outcome
tert-Butyl isothiocyanate, Isopropylamine Toluene Stirring at 10-25 °C for 1-2 hours, followed by continued stirring for 2-4 hours. High-purity (≥98%) this compound after filtration and drying.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butyl-3-propan-2-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2S/c1-6(2)9-7(11)10-8(3,4)5/h6H,1-5H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZGKJJRHXYLRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=S)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508878
Record name N-tert-Butyl-N'-propan-2-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52599-24-3
Record name N-tert-Butyl-N'-propan-2-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Mechanism Elucidation for N T Butyl N Isopropylthiourea

Primary Synthetic Routes to N-T-Butyl-N'-Isopropylthiourea

The synthesis of this compound is predominantly achieved through a direct and efficient reaction, with other pathways offering alternative strategies.

Direct Reaction of tert-Butyl Isothiocyanate with Isopropylamine (B41738)

The most common and industrially practiced method for synthesizing this compound is the direct nucleophilic addition of isopropylamine to tert-butyl isothiocyanate. nih.govshd-pub.org.rschemicalbook.com This reaction is known for its high efficiency and purity of the final product.

The reaction mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of isopropylamine onto the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of tert-butyl isothiocyanate. This forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable thiourea (B124793) product. The bulky tert-butyl and isopropyl groups are key structural features of this specific compound.

The synthesis is typically carried out in a reaction vessel where isopropylamine is dissolved in a suitable solvent, such as toluene (B28343) or chlorobenzene. nih.gov Tert-butyl isothiocyanate is then added to this solution in a controlled, dropwise manner. nih.govrsc.org Maintaining the reaction temperature within a specific range is crucial for controlling the reaction rate and minimizing potential side reactions. Upon completion, the product, which is a white crystalline solid, is typically isolated through filtration, washed, and dried. nih.govchemicalbook.comrsc.org

Interactive Table 1: Typical Reaction Conditions for Direct Synthesis

Parameter Value Source(s)
Reactant 1 tert-Butyl Isothiocyanate nih.govshd-pub.org.rs
Reactant 2 Isopropylamine nih.govshd-pub.org.rs
Solvent Toluene, Chlorobenzene nih.gov
Temperature 10–25 °C nih.govrsc.org
Addition Time 1–2 hours (dropwise) nih.govrsc.org
Reaction Time 2–4 hours (post-addition) nih.govrsc.org
Product Purity ≥98% nih.gov
Melting Point 148.5–152 °C shd-pub.org.rschemicalbook.com

Exploration of Alternative Synthetic Pathways for this compound

While the direct isothiocyanate-amine reaction is standard, alternative methods for forming the thiourea linkage exist, primarily revolving around the use of carbon disulfide (CS₂) as the thiocarbonyl source. nih.govorganic-chemistry.org These routes can be advantageous as they avoid the handling of isothiocyanates, which can be lachrymatory and have limited long-term stability.

One such alternative involves a one-pot reaction where an amine first reacts with carbon disulfide to form a dithiocarbamate (B8719985) salt in situ. d-nb.infogoogle.com For an unsymmetrical thiourea like this compound, this would be a multi-step, one-pot process. For instance, one amine (e.g., isopropylamine) could react with CS₂ to form the dithiocarbamate, which is then reacted with the second amine (tert-butylamine). nih.govorganic-chemistry.org Various reagents, such as oxidants (hydrogen peroxide) or promoters, can facilitate the subsequent steps to yield the final product. shd-pub.org.rs

Another approach involves photoredox catalysis, where amines react with CS₂ under mild conditions to generate thioureas. sioc-journal.cn This method proceeds through the formation of thiyl radicals after the initial nucleophilic addition of an amine to CS₂. sioc-journal.cn Though not specifically detailed for this compound, the general applicability to unsymmetrical thioureas suggests it as a potential pathway.

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanism is key to optimizing the synthesis for yield and purity.

Kinetic Studies of the Thiourea Synthesis

The proposed mechanism proceeds via an intermediate formed from a 1:1 stoichiometric combination of the amine and the isothiocyanate. rsc.org This intermediate then undergoes a prototropic rearrangement, which can be catalyzed by a second molecule of the amine, leading to the final thiourea product. rsc.org The rate of reaction is significantly influenced by the nucleophilicity (and basicity) of the amine; more basic amines tend to react faster. rsc.org The reaction involves a transition state where the amine's nitrogen atom attacks the isothiocyanate's carbon, a step that is typically rate-determining. cdnsciencepub.com

Influence of Reaction Conditions on Yield and Selectivity

The yield and purity of this compound are highly dependent on the reaction conditions.

Interactive Table 2: Influence of Reaction Parameters

Parameter Influence on Synthesis Source(s)
Temperature Controlled between 10–25 °C to ensure a steady reaction rate and prevent side-product formation. Higher temperatures can lead to impurities. nih.gov
Solvent Non-polar aromatic hydrocarbons like toluene are common. The solvent helps to manage heat and facilitate mixing of reactants. nih.govrsc.org
Reactant Addition Slow, dropwise addition of tert-butyl isothiocyanate to the isopropylamine solution prevents localized high concentrations and exothermic spikes, ensuring selectivity. nih.govrsc.org

| Stirring Time | A post-addition stirring period of 2-4 hours is necessary to drive the reaction to completion and maximize the yield. | nih.govrsc.org |

Careful control over these parameters is essential for achieving the high yields (>98%) and purity reported in industrial preparations. nih.gov The use of a vacuum to remove air and moisture before the reaction starts is also a noted procedural step to prevent unwanted side reactions. nih.gov

Green Chemistry Principles in this compound Synthesis

Several principles of green chemistry can be applied to the synthesis of this compound to make the process more environmentally benign.

The use of carbon disulfide as a less hazardous alternative to reagents like thiophosgene (B130339) is a well-established green strategy in thiourea synthesis. wikipedia.org Furthermore, many of these CS₂-based methods can be performed in water, which is an environmentally friendly solvent. shd-pub.org.rsorganic-chemistry.orgorganic-chemistry.org One-pot procedures, which reduce waste by minimizing workup and purification steps, have also been developed for unsymmetrical thioureas. shd-pub.org.rsnih.gov

Solvent-free synthesis is another key green chemistry approach. For other disubstituted thioureas, methods using microwave irradiation on the surface of alumina (B75360) or simple grinding of reactants have proven effective, dramatically reducing reaction times and eliminating the need for organic solvents. wikipedia.org These techniques could potentially be adapted for the solvent-free reaction of liquid isopropylamine and tert-butyl isothiocyanate. The development of such methods would align with the principles of atom economy and the reduction of auxiliary substances. dntb.gov.ua

Advanced Spectroscopic and Crystallographic Characterization of N T Butyl N Isopropylthiourea

Single-Crystal X-ray Diffraction Analysis of N-t-Butyl-N'-isopropylthiourea

A definitive method for elucidating the three-dimensional structure of a crystalline solid, single-crystal X-ray diffraction would provide precise information on the molecular geometry and packing of this compound.

Determination of Molecular Geometry and Conformational Isomers

Table 1: Predicted Crystallographic Data for this compound

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar
a (Å) 10-15
b (Å) 8-12
c (Å) 15-20
β (°) 90-105
V (ų) 1500-2500

Analysis of Intermolecular Interactions and Crystal Packing

The crystal structure would reveal how individual molecules of this compound are arranged in the solid state. The primary intermolecular interactions would likely be hydrogen bonds between the N-H protons and the sulfur atom of the thiourea (B124793) group of a neighboring molecule. These interactions would lead to the formation of chains or dimeric motifs, which then pack to form the three-dimensional crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

NMR spectroscopy is a powerful tool for determining the structure of a molecule in solution. A full NMR analysis would confirm the connectivity of the atoms and provide insights into the molecule's dynamic behavior.

¹H NMR Spectroscopic Analysis of this compound

The proton NMR spectrum would show distinct signals for each type of proton in the molecule. The chemical shifts, multiplicities (splitting patterns), and integration values would be characteristic of the t-butyl and isopropyl groups and the N-H protons.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
(CH₃)₃C- 1.4-1.6 singlet (s) 9H
(CH₃)₂CH- 1.2-1.4 doublet (d) 6H
(CH₃)₂CH- 4.2-4.5 septet (sept) 1H
-NH- (isopropyl) 5.8-6.2 broad singlet (br s) 1H

¹³C NMR Spectroscopic Analysis of this compound

The carbon-13 NMR spectrum would show a signal for each unique carbon atom. The most downfield signal would be that of the thiocarbonyl carbon (C=S) due to its deshielding environment.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm)
C=S 180-185
(CH₃)₃C - 50-55
(CH ₃)₃C- 28-32
(CH₃)₂CH - 45-50

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments would be crucial for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the methine proton of the isopropyl group and the methyl protons of the same group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal which protons are directly attached to which carbon atoms. This would allow for the direct correlation of the signals in the ¹H and ¹³C NMR spectra.

Dynamic NMR Studies for Rotational Barriers of Alkyl Groups

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of processes that cause reversible changes in a molecule's structure, such as conformational changes and restricted bond rotation. montana.eduresearchgate.net In the case of N-substituted thioureas, the carbon-nitrogen (C-N) bonds exhibit partial double-bond character due to the delocalization of the nitrogen lone pair electrons into the C=S π-system. claremont.edursc.org This restricted rotation results in a significant energy barrier that can be quantified using DNMR.

For an asymmetrically substituted molecule like this compound, the rotation around both the C-N(t-Butyl) and C-N(isopropyl) bonds is hindered. At low temperatures, where the rate of rotation is slow on the NMR timescale, distinct signals would be expected for protons in the alkyl groups that are in magnetically non-equivalent environments. As the temperature is increased, the rate of rotation increases. When the rate of exchange becomes comparable to the frequency difference between the signals, the peaks broaden and eventually merge into a single, time-averaged signal at a specific temperature known as the coalescence temperature (Tc). montana.edu

The free energy of activation (ΔG‡) for the rotational barrier can be calculated at the coalescence temperature using the Eyring equation. While specific experimental DNMR data for this compound is not extensively documented in the literature, data from analogous compounds provide insight into the expected rotational barriers. For the parent compound, thiourea, the ΔG‡ for rotation about the C-N bond was determined to be approximately 13.5 kcal/mol. claremont.edu Studies on other N,N'-dialkylthioureas have also shown significant rotational barriers. The steric bulk of the t-butyl and isopropyl groups in this compound is expected to influence these barriers.

Table 1. Representative Rotational Energy Barriers for Thiourea Derivatives Determined by Dynamic NMR
CompoundRotational Barrier (ΔG‡)Method/SolventReference
Thiourea13.5 ± 0.1 kcal/mol¹H NMR / DMF-DMSO claremont.edu
Thiourea + Acetate (B1210297) (1:1)14.0 ± 0.1 kcal/mol¹H NMR / DMF-DMSO claremont.edu
N,N-dimethylacetamide (Amide Analogue)~17 kcal/mol¹H NMR / CCl₄ researchgate.net
This compoundPredicted to be in the range of 13-18 kcal/molPredicted based on analogous structures

The rotational barrier for this compound is an estimated value based on data from structurally related compounds.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides critical information about the functional groups and bonding within a molecule. mdpi.com For this compound, these methods are essential for identifying the characteristic vibrations of the thiourea core and probing intermolecular interactions like hydrogen bonding.

Characteristic Vibrational Modes of the Thiourea Functional Group

The vibrational spectrum of this compound is dominated by the modes of the N-C=S backbone and the attached alkyl groups. The key vibrational modes for the thiourea functional group include N-H stretching, C-N stretching, and C=S stretching, along with various bending modes. The N-H stretching vibrations typically appear as strong, broad bands in the region of 3100-3400 cm⁻¹. The exact position and shape of these bands are highly sensitive to the molecule's environment, particularly hydrogen bonding. nih.gov

The C=S stretching vibration is a key marker for the thiourea group, though it can be coupled with other modes. It generally appears in the region of 1240-1310 cm⁻¹ in the FTIR spectrum. rsc.org The C-N stretching vibrations, which have partial double-bond character, are also prominent and are typically found in the 1400-1500 cm⁻¹ range.

Table 2. Expected Characteristic Vibrational Modes for this compound
Vibrational ModeApproximate Wavenumber (cm⁻¹)Description
N-H Stretch3100 - 3400Stretching of the N-H bonds. Highly sensitive to hydrogen bonding.
C-H Stretch (Alkyl)2850 - 3000Stretching of C-H bonds in t-butyl and isopropyl groups.
N-H Bend1550 - 1650Bending (scissoring) motion of the N-H groups.
C-N Stretch1400 - 1500Stretching of the carbon-nitrogen bonds.
C=S Stretch1240 - 1310Stretching of the carbon-sulfur double bond.
C-C Stretch (Alkyl)900 - 1200Stretching of carbon-carbon bonds within the alkyl substituents.

Hydrogen Bonding Network Probing through Vibrational Shifts

The two N-H groups in this compound act as hydrogen bond donors, while the sulfur atom acts as a hydrogen bond acceptor. This allows for the formation of intermolecular hydrogen bonds (N-H···S), leading to dimers or larger aggregates in the solid state and in non-polar solvents. nih.gov

Vibrational spectroscopy is an exceptionally sensitive tool for studying these interactions. The formation of a hydrogen bond weakens the N-H bond, causing its stretching frequency to shift to a lower wavenumber (a red-shift) in the infrared spectrum. nih.gov This shift is often accompanied by significant broadening and an increase in the intensity of the absorption band. By analyzing the N-H stretching region of the FTIR spectrum under different conditions (e.g., varying concentration or solvent polarity), the extent and nature of the hydrogen bonding network can be probed. For instance, in a non-hydrogen-bonding solvent at high dilution, a sharper band at a higher frequency corresponding to the "free" N-H stretch would be observed. As concentration increases, a broader, red-shifted band corresponding to the hydrogen-bonded N-H stretch would appear and grow in intensity.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule and for elucidating its structure through controlled fragmentation.

For this compound (molecular formula C₈H₁₈N₂S), the calculated monoisotopic mass is 174.11907 Da. nih.gov HRMS can measure this mass with high accuracy (typically within 5 ppm), which serves to confirm the elemental formula.

Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺˙ or [M+H]⁺) is formed. This ion can then undergo fragmentation, breaking at its weakest bonds or through rearrangements to form more stable fragment ions. The fragmentation pattern is a molecular fingerprint that provides valuable structural information. libretexts.orgchemguide.co.uk

For this compound, the fragmentation is expected to be dominated by cleavages that form stable carbocations and by alpha-cleavage adjacent to the nitrogen atoms. libretexts.org The formation of the highly stable tertiary butyl cation ([C(CH₃)₃]⁺) at m/z 57 is a very probable pathway. Similarly, formation of the secondary isopropyl cation ([CH(CH₃)₂]⁺) at m/z 43 is also expected. Alpha-cleavage next to the nitrogen atoms can lead to the loss of alkyl radicals.

Table 3. Predicted High-Resolution Mass Spectrometry Data and Fragmentation Pathways for this compound
m/z (Da)Proposed Fragment Ion FormulaProposed Structure/Origin
174.1191[C₈H₁₈N₂S]⁺˙Molecular Ion (M⁺˙)
159.0953[C₇H₁₅N₂S]⁺[M - CH₃]⁺, Loss of a methyl radical from the isopropyl group.
117.0690[C₅H₁₃N₂S]⁺[M - C₃H₇]⁺, Loss of isopropyl radical.
101.0738[C₄H₉N₂S]⁺Fragmentation involving loss of the t-butyl group.
88.0428[C₃H₆NS]⁺[CH(CH₃)NCS]⁺ fragment.
57.0704[C₄H₉]⁺Tert-butyl cation, [C(CH₃)₃]⁺. Likely a major peak.
43.0548[C₃H₇]⁺Isopropyl cation, [CH(CH₃)₂]⁺.

Coordination Chemistry and Metal Complexes of N T Butyl N Isopropylthiourea

N-T-Butyl-N'-Isopropylthiourea as a Ligand in Transition Metal Coordination Chemistry

N,N'-disubstituted thioureas are a versatile class of ligands in transition metal chemistry, primarily due to the presence of both soft (sulfur) and hard (nitrogen) donor atoms. researchgate.net This allows for a variety of coordination modes, although with simple N,N'-dialkylthioureas, coordination typically occurs through the sulfur atom. unizulu.ac.za

The synthesis of metal complexes with N,N'-dialkylthiourea ligands is generally achieved by reacting a metal salt with the thiourea (B124793) ligand in a suitable solvent. tandfonline.comuobasrah.edu.iq For instance, complexes of Co(II), Cu(II), and Zn(II) with diethylthiourea and dimethylthiourea have been synthesized by mixing the respective metal chloride or acetate (B1210297) with the ligand. tandfonline.com It is anticipated that complexes of this compound could be synthesized using similar methodologies. The general reaction can be represented as:

MX₂ + n(t-BuNHCSNH-iPr) → [M(t-BuNHCSNH-iPr)ₙX₂]

Where:

M = Transition metal ion (e.g., Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Pd²⁺, Pt²⁺)

X = Anion (e.g., Cl⁻, Br⁻, I⁻, CH₃COO⁻)

n = Stoichiometric coefficient (typically 2 or 4)

The isolation of the resulting complexes would likely involve techniques such as precipitation by adding a non-polar solvent or crystallization from the reaction mixture. The stoichiometry and coordination number of the final product would be influenced by factors like the metal-to-ligand ratio, the nature of the metal ion and its counter-anion, and the reaction conditions.

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of metal complexes. tandfonline.commdpi.com Studies on complexes of related N,N'-dialkylthioureas have revealed various coordination geometries. For example, the complex dichlorobis(N,N'-diethylthiourea)cobalt(II), [CoCl₂(detu)₂], was found to have a tetrahedral geometry with the cobalt(II) ion coordinated to two chloride ions and two sulfur atoms from the diethylthiourea ligands. tandfonline.com Similarly, cadmium(II) complexes with N,N'-dialkylthioureas have been shown to adopt both distorted octahedral and tetrahedral geometries. unizulu.ac.za

Table 1: Representative Crystallographic Data for N,N'-Dialkylthiourea Metal Complexes

ComplexCrystal SystemSpace GroupM-S Bond Length (Å)Coordination Geometry
[CoCl₂(detu)₂] tandfonline.comMonoclinicP2₁/c2.321, 2.333Tetrahedral
[CdCl₂(CS(NHCH₃)₂)₂] unizulu.ac.zaOrthorhombicPca2₁2.536, 2.541Tetrahedral
[Ni(Metu)₂(NCS)₂]n researchgate.netMonoclinicP2₁/c2.493, 2.531Distorted Octahedral

detu = N,N'-diethylthiourea, Metu = N-methylthiourea

Thiourea and its derivatives can coordinate to metal ions in several ways. The most common mode for N,N'-dialkylthioureas is monodentate coordination through the sulfur atom, which acts as a soft donor and preferentially binds to soft metal ions like Pd(II) and Pt(II). unizulu.ac.zaarabjchem.org In some cases, particularly with acylthioureas, bidentate chelation involving both sulfur and a nitrogen or oxygen atom is observed. nih.gov For this compound, monodentate S-bonding is the most probable coordination mode. The presence of bulky substituents on the nitrogen atoms would likely sterically hinder coordination through nitrogen.

The t-butyl and isopropyl groups in this compound are expected to exert significant steric hindrance around the metal center. This steric bulk can have several consequences for the resulting complexes:

Coordination Number: The bulky nature of the ligand may favor lower coordination numbers. For example, while nickel(II) can form octahedral complexes with less hindered thioureas, the presence of bulky substituents might favor the formation of four-coordinate tetrahedral or square planar complexes. researchgate.netcdnsciencepub.com

Complex Geometry: The steric repulsion between the bulky alkyl groups can lead to distortions from ideal geometries. For instance, in a tetrahedral complex, the S-M-S and X-M-X bond angles might deviate from the ideal 109.5° to accommodate the large ligands.

Stability: The steric strain introduced by the bulky groups can potentially decrease the thermodynamic stability of the complexes compared to those with less hindered ligands. acs.org However, the bulky groups can also provide kinetic stability by sterically protecting the metal center from incoming ligands.

Reactivity and Ligand Exchange Processes in this compound Metal Complexes

The reactivity of metal-thiourea complexes, particularly ligand exchange reactions, has been a subject of interest. Studies on nickel(II) and palladium(II) complexes with various thiourea derivatives have shown that these reactions are generally rapid. cdnsciencepub.commcmaster.cabohrium.com The mechanism of ligand exchange can be either associative or dissociative, depending on the metal ion, the ligands, and the reaction conditions. mcmaster.ca

For a hypothetical complex like [PdCl₂(t-BuNHCSNH-iPr)₂], a ligand exchange reaction with a nucleophile (Nu) would proceed as follows:

[PdCl₂(t-BuNHCSNH-iPr)₂] + Nu → [PdCl(Nu)(t-BuNHCSNH-iPr)₂]⁺ + Cl⁻

The rate of such a reaction would be influenced by the steric bulk of the this compound ligand. Increased steric hindrance at the metal center generally slows down associative substitution pathways. acs.orgbohrium.com The stability of organometallic compounds, especially those with metal-halide bonds, can be affected by the solvent, with ligand exchange often occurring in solutions like DMSO. mdpi.com

Spectroscopic Characterization of Metal Complexes

Spectroscopic techniques are vital for characterizing metal complexes and elucidating their structures and bonding.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, the C=S stretching vibration is a key diagnostic band. Upon coordination to a metal ion through the sulfur atom, this band is expected to shift to a lower frequency, indicating a weakening of the C=S double bond character. uobasrah.edu.iq Concurrently, the C-N stretching vibration may shift to a higher frequency. The N-H stretching vibrations would also be present and could provide information about hydrogen bonding within the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes (e.g., with Zn²⁺, Cd²⁺, Pt²⁺, Pd²⁺). In the ¹H NMR spectrum of a complex, the chemical shifts of the protons on the t-butyl and isopropyl groups, as well as the N-H protons, would be expected to shift upon coordination compared to the free ligand. unizulu.ac.za For paramagnetic complexes (e.g., with Co²⁺, Ni²⁺), NMR signals are often broadened and significantly shifted, but can still provide valuable structural information. cdnsciencepub.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes provide information about the d-orbital splitting and the coordination geometry around the metal ion. For instance, the color and UV-Vis absorption bands of Co(II) and Ni(II) complexes are often characteristic of their geometry (e.g., tetrahedral vs. octahedral). uobasrah.edu.iq

Table 2: Expected Spectroscopic Shifts upon Coordination of this compound

Spectroscopic TechniqueKey FeatureExpected Change upon S-Coordination
IR Spectroscopyν(C=S)Shift to lower wavenumber
ν(C-N)Shift to higher wavenumber
¹H NMR SpectroscopyN-H proton signalDownfield shift
Alkyl proton signalsShift upon coordination
¹³C NMR SpectroscopyC=S carbon signalDownfield shift

Computational and Theoretical Investigations of N T Butyl N Isopropylthiourea

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-t-butyl-N'-isopropylthiourea, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d,p), are instrumental in elucidating its electronic characteristics. sciensage.infobenthamdirect.com

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, its most stable conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

Due to the presence of rotatable single bonds, particularly around the thiourea (B124793) core (C-N bonds), this compound can exist in several conformations. Conformational analysis identifies the different stable isomers (conformers) and the energy barriers for interconversion between them. The bulky t-butyl and isopropyl groups introduce significant steric hindrance, which plays a major role in dictating the preferred geometry, typically favoring a conformation that minimizes steric repulsion between these groups. The expected optimized geometry would likely feature the sulfur atom and the two nitrogen atoms in a planar or near-planar arrangement, with the alkyl groups oriented to reduce steric clash.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value (Illustrative)
Bond LengthC=S1.68 Å
C-N(isopropyl)1.35 Å
C-N(t-butyl)1.37 Å
N-H1.01 Å
Bond AngleN-C-N118°
S=C-N(isopropyl)122°
S=C-N(t-butyl)120°
Dihedral AngleH-N-C-N~180°

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical calculations that helps in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. sciensage.info

For this compound, the HOMO is expected to be localized primarily on the sulfur and nitrogen atoms due to their lone pairs of electrons. The LUMO is likely to be centered on the C=S pi-antibonding orbital. A smaller HOMO-LUMO gap suggests higher reactivity. This analysis is vital for understanding how the molecule will interact with other chemical species, for instance, in its role as an intermediate in insecticide synthesis. mingtuochem.com

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV) (Illustrative)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Gap4.6

Electrostatic Potential Surface (ESP) Analysis

The Electrostatic Potential Surface (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies electron-rich regions (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), susceptible to nucleophilic attack.

In this compound, the ESP would show a high negative potential around the sulfur atom, making it a likely site for interaction with electrophiles. The regions around the N-H protons would exhibit a positive potential, indicating their acidic nature and potential for hydrogen bonding. This analysis helps in understanding intermolecular interactions and the molecule's reactivity patterns.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties of a molecule. These theoretical spectra can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental results. researchgate.net

IR (Infrared): IR spectroscopy probes the vibrational modes of a molecule. Computational models can calculate the frequencies and intensities of these vibrations. For this compound, characteristic peaks would include the N-H stretching, C=S stretching, and various C-H bending and stretching modes.

UV-Vis (Ultraviolet-Visible): Theoretical calculations can predict the electronic transitions that give rise to UV-Vis absorption. For this compound, transitions would likely involve the promotion of electrons from the HOMO to the LUMO (n → π* transition), providing information about its electronic structure.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can provide insights into its behavior in different solvent environments. scispace.com These simulations can reveal how solvent molecules arrange around the solute and how this affects its conformation and dynamics. For instance, in a polar solvent, the solvent molecules would likely form hydrogen bonds with the N-H groups and interact with the polar C=S bond, potentially influencing the conformational equilibrium.

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Computational chemistry can be used to model chemical reactions involving this compound. This involves identifying the most likely reaction pathways, locating the transition state structures, and calculating the activation energies. sumitomo-chem.co.jp This is particularly relevant for understanding its synthesis and its role as an intermediate in the production of other compounds, such as the insecticide buprofezin (B33132).

For example, modeling the synthesis of this compound from tert-butyl isothiocyanate and isopropylamine (B41738) would involve calculating the energy profile of the reaction as the reactants approach, form a transition state, and finally yield the product. This analysis provides a quantitative measure of the reaction's feasibility and kinetics. sumitomo-chem.co.jp

Applications of N T Butyl N Isopropylthiourea in Advanced Synthesis and Materials Science

Role of N-t-Butyl-N'-isopropylthiourea as an Intermediate in Organic Synthesis

The primary application of this compound is as a crucial intermediate in the multi-step synthesis of complex organic molecules. Its bifunctional nature, containing both nucleophilic nitrogen centers and a reactive sulfur atom, allows for a variety of chemical transformations.

This compound is a well-established and critical intermediate in the industrial production of the insecticide buprofezin (B33132). cymitquimica.comnih.govchembk.com Buprofezin is an insect growth regulator that functions by inhibiting chitin (B13524) synthesis, primarily targeting pests like plant hoppers, leafhoppers, and whiteflies in crops such as rice and citrus. cymitquimica.comchim.it

The synthesis of this compound for this purpose is typically achieved through the nucleophilic addition of isopropylamine (B41738) to tert-butyl isothiocyanate. chembk.comnih.gov This reaction is generally carried out in a solvent like toluene (B28343) under controlled temperature conditions (10–25 °C) to ensure high purity and yield of the solid thiourea (B124793) product. chembk.com

Table 1: Synthesis of this compound

Reactant 1 Reactant 2 Solvent Temperature Product

In a subsequent step in the synthesis of buprofezin, the prepared this compound is reacted with N-chloromethyl-N-phenylcarbamoyl chloride in the presence of a base to form the final thiadiazinone heterocyclic structure of buprofezin. mdpi.com

Some sources refer to this compound as an intermediate for "thiazide" insecticides. nih.govdcfinechemicals.com It is pertinent to note that buprofezin itself is chemically classified as a thiadiazinone, not a thiazide. chim.it This suggests that the term "thiazide" in this context may be used more broadly or less precisely to describe this class of sulfur and nitrogen-containing agrochemicals.

Beyond its role in pesticide manufacturing, the thiourea functional group makes this compound a molecule of interest for the synthesis of other biologically relevant compounds. cymitquimica.com Thiourea derivatives are recognized as privileged structures in medicinal chemistry, known for their ability to participate in hydrogen bonding and coordinate with biological targets.

The chemical reactivity of this compound allows for several transformations, providing pathways to other classes of compounds. These reactions include:

Oxidation: The thiourea moiety can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its related amine derivatives.

Substitution: The thiourea group can undergo nucleophilic substitution.

Guanidine Synthesis: Thioureas are common precursors for the synthesis of guanidines, a class of compounds with significant biological activity. dcfinechemicals.comias.ac.in The conversion typically involves S-methylation followed by reaction with an amine.

While the general synthetic potential is clear, specific, widely-published examples of other biologically active molecules synthesized directly from this compound are not prevalent in the reviewed literature. The research landscape suggests that while derivatives of thiourea show broad biological activities, including antimicrobial and antiviral properties, the application of this specific compound is currently dominated by its use in the synthesis of buprofezin.

Development of Novel Materials Using this compound Derivatives

The unique structural characteristics of this compound, particularly the presence of sterically demanding t-butyl and isopropyl groups on the nitrogen atoms, make it an intriguing ligand for the development of advanced materials. Its derivatives, especially when complexed with metal ions, offer pathways to novel coordination polymers, metal-organic frameworks (MOFs), and as single-source precursors for the synthesis of nanoscale materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

While specific examples of coordination polymers or MOFs incorporating this compound are not extensively documented in dedicated studies, the broader class of N,N'-disubstituted thiourea derivatives has demonstrated significant potential in this area. Thioureas are known to coordinate with metal ions through their sulfur and nitrogen donor atoms, enabling the formation of extended network structures. researchgate.net The steric bulk of the t-butyl and isopropyl groups in this compound is expected to play a crucial role in directing the assembly of such polymeric structures, potentially leading to materials with unique topologies and pore architectures.

Furthermore, studies on the solvent-free synthesis of copper(I) cyanide-based coordination polymers have successfully utilized various N-substituted thiourea ligands, such as N-methylthiourea and N,N'-diphenylthiourea. acs.org These mechanochemical methods have yielded three-dimensional structures with interesting luminescence properties. This suggests that this compound could also be a viable ligand for the synthesis of novel luminescent coordination polymers under similar solvent-free conditions. The specific nature of the alkyl substituents would likely impact the resulting crystal packing and photophysical properties.

Single-Source Precursors for Metal Sulfide (B99878) Nanomaterials

A significant application of N,N'-dialkylthiourea derivatives, including by extension this compound, is their use as single-source precursors for the synthesis of metal sulfide nanoparticles. In this approach, a metal complex of the thiourea ligand is synthesized and subsequently decomposed under controlled thermal conditions to yield the corresponding metal sulfide nanomaterial. This method offers a convenient and reproducible route to high-quality nanoparticles with controlled size and morphology.

The thermal decomposition of metal-thiourea complexes is a well-established method for producing metal sulfides. iaea.org The N,N'-dialkylthiourea ligand serves as a source for both the sulfur and the organic capping agents that passivate the surface of the nanoparticles, preventing agglomeration and controlling their growth. Research has demonstrated the successful synthesis of cadmium sulfide (CdS), zinc sulfide (ZnS), and lead sulfide (PbS) nanoparticles from their respective N,N'-dialkylthiourea complexes. unizulu.ac.za

The general process involves the thermolysis of the precursor complex in a high-boiling point coordinating solvent, such as tri-n-octylphosphine oxide (TOPO) or hexadecylamine (B48584) (HDA). unizulu.ac.zasajs.co.za The decomposition temperature and the nature of the capping agent are critical parameters that influence the size, shape, and crystallinity of the resulting nanoparticles. For instance, the thermolysis of N,N'-diisopropylthiourea and N,N'-dicyclohexylthiourea complexes of zinc has been shown to produce high-quality, hexadecylamine-capped ZnS nanoparticles. sajs.co.za

Table 1: Synthesis of Metal Sulfide Nanoparticles from N,N'-Dialkylthiourea Precursors
Precursor ComplexTarget NanomaterialSynthesis ConditionsResulting Nanoparticle CharacteristicsReference
Cadmium(II) complexes of various N,N'-dialkylthioureasCdSThermolysis in tri-n-octylphosphine oxide (TOPO)Average size range of 4 - 26 nm, with a blue shift in the optical spectra. unizulu.ac.za
[ZnCl2(CS(NHC3H7)2)2] (N,N'-diisopropylthiourea complex)ZnSThermolysis in hexadecylamine (HDA) at 180°CAgglomerates of needle-like platelet nanoparticles with sizes of 3–5 nm in diameter. sajs.co.za
[ZnCl2(CS(NHC6H11)2)2] (N,N'-dicyclohexylthiourea complex)ZnSThermolysis in hexadecylamine (HDA) at 180°CSlightly elongated and spherical particles with a certain degree of agglomeration. sajs.co.za
Cadmium thiourea complexes with different anions (acetate, chloride, nitrate, sulfate)CdSThermal decomposition in diphenyl ether or in the solid stateVaried morphologies including microspheres, nanopyramids, nanoflowers, and nanotubes depending on the anion and method. rsc.org

The research findings indicate that the alkyl substituents on the thiourea ligand, as well as other components of the precursor complex like anions, can significantly influence the morphology of the resulting nanoparticles. rsc.org The use of this compound as a ligand would introduce a unique combination of steric bulk and branching, which could be exploited to tune the properties of the resulting metal sulfide nanomaterials for specific applications in areas such as photocatalysis, sensors, and optoelectronics.

Structure Reactivity Relationships and Mechanistic Organic Chemistry of N T Butyl N Isopropylthiourea

Influence of N-Alkyl Substituents on the Reactivity of the Thiourea (B124793) Moiety

The tert-butyl and isopropyl groups are both electron-donating, which can impact the nucleophilicity of the sulfur and nitrogen atoms. The steric bulk of these groups also plays a crucial role, potentially hindering the approach of reactants to the thiourea core. cymitquimica.com This steric hindrance can affect the molecule's ability to participate in reactions such as nucleophilic substitutions and coordination with metal ions. cymitquimica.com The presence of these bulky alkyl groups may also enhance the compound's stability. cymitquimica.com

Studies on related N,N'-dialkyl thiourea derivatives have shown that steric hindrance from the alkyl chains can influence self-aggregation in solution, which in turn depends on the acid-base properties of the solute and hydrogen bonding interactions. researchgate.net For N-T-Butyl-N'-Isopropylthiourea, the specific arrangement and bulk of the tert-butyl and isopropyl groups are key determinants of its chemical behavior.

Acid-Base Chemistry of this compound

The acid-base properties of this compound are centered around the nitrogen and sulfur atoms of the thiourea moiety. Thioureas can act as weak bases, with the potential for protonation at either the nitrogen or sulfur atoms. The electron-donating nature of the tert-butyl and isopropyl groups increases the electron density on the adjacent nitrogen atoms, which could enhance their basicity.

The predicted pKa for this compound is approximately 14.31. chembk.com This value indicates its behavior in acidic and basic media. In the presence of a strong acid, the thiourea can be protonated. Conversely, in a sufficiently strong basic medium, a proton could be abstracted from one of the N-H groups. The acid-base properties are fundamental to its role in various chemical reactions, including its use as a catalyst or as an intermediate in synthesis. researchgate.nettopmostchemical.com

Pathways of Nucleophilic Addition and Substitution Reactions Involving the Thiocarbonyl Group

The thiocarbonyl group (C=S) in this compound is a key site for nucleophilic reactions. The carbon atom of the thiocarbonyl group is electrophilic and can be attacked by nucleophiles. The synthesis of this compound itself involves a nucleophilic addition reaction, where isopropylamine (B41738) acts as a nucleophile attacking the carbon of tert-butyl isothiocyanate.

This compound can also undergo nucleophilic substitution reactions where the thiourea group can be replaced by other nucleophiles. smolecule.com The specific conditions for these reactions, such as the use of acidic or basic catalysts, can influence the reaction pathway and the final products. The bulky tert-butyl and isopropyl groups can sterically hinder the approach of nucleophiles, potentially requiring more forcing reaction conditions compared to less substituted thioureas.

Oxidation and Reduction Chemistry of this compound

This compound can undergo both oxidation and reduction reactions, targeting the sulfur atom and the thiourea backbone, respectively.

Oxidation: The sulfur atom in the thiocarbonyl group is susceptible to oxidation. smolecule.com Common oxidizing agents like hydrogen peroxide or peracids can oxidize the thiourea to form corresponding sulfoxides and sulfones. The specific products formed depend on the strength of the oxidizing agent and the reaction conditions. For instance, some thiourea derivatives are oxidized by certain oxidants to their corresponding disulfides through a single-electron change. dss.go.th

Reduction: The thiourea moiety can be reduced to the corresponding amines. smolecule.com Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are typically used for this transformation. The reduction process involves the cleavage of the C=S and C-N bonds.

Below is a table summarizing the key reactive properties of this compound:

Reaction Type Reagents Products Reference
Nucleophilic Addition (Synthesis) Isopropylamine, tert-Butyl isothiocyanateThis compound
Nucleophilic Substitution Various nucleophiles (amines, alcohols, thiols)Substituted thioureas
Oxidation Hydrogen peroxide, PeracidsSulfoxides, Sulfones
Reduction Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)Corresponding amines

Future Research Directions and Potential Emerging Avenues

Exploration of N-T-Butyl-N'-Isopropylthiourea in Supramolecular Chemistry and Self-Assembly

The thiourea (B124793) moiety is a well-established building block in supramolecular chemistry due to its capacity for forming robust hydrogen bonds through its N-H protons and the C=S group. The specific stereoelectronic profile of this compound, with its sterically demanding alkyl groups, could direct the formation of unique, ordered, higher-dimensional structures. cymitquimica.com

Future research could investigate the self-assembly properties of this compound in various solvents. The interplay between the hydrogen-bonding capabilities of the thiourea group and the steric hindrance provided by the tert-butyl and isopropyl substituents may lead to the formation of distinct supramolecular synthons, such as one-dimensional chains or cyclic assemblies. Characterization of these assemblies using X-ray crystallography and other spectroscopic methods would provide fundamental insights into its non-covalent interaction patterns. Exploring how these assemblies can encapsulate guest molecules or act as templates for material synthesis represents a promising avenue for creating novel functional materials.

Investigations into this compound as a Ligand in Bioinorganic Systems

Thiourea and its derivatives are recognized for their ability to coordinate with metal ions, acting as effective ligands primarily through the sulfur atom. cymitquimica.comiupac.org The presence of bulky substituents in this compound could influence the stability, structure, and reactivity of its metal complexes. cymitquimica.com

An important area of future investigation is the synthesis and characterization of coordination complexes between this compound and biologically relevant transition metals (e.g., copper, zinc, iron). The steric bulk of the t-butyl and isopropyl groups could enforce unusual coordination geometries or stabilize metal centers in specific oxidation states, potentially leading to complexes with novel catalytic or biological activities. wikipedia.org For instance, thiourea derivatives have shown potential as inhibitors for certain metalloenzymes. Investigating the interaction of this compound with such enzymes could reveal new therapeutic possibilities, leveraging the principles of bioinorganic chemistry to target specific biological pathways.

Rational Design of this compound Derivatives with Tunable Properties

The existing structure of this compound serves as a scaffold that can be systematically modified to fine-tune its physicochemical and biological properties. The rational design of new derivatives is a key strategy for developing compounds with enhanced or entirely new functionalities. pensoft.net Research in this area could focus on targeted modifications to alter solubility, lipophilicity, electronic properties, and binding capabilities.

Studies on other thiourea derivatives have shown that modifying substituents can lead to compounds with significant antimicrobial or anticancer activities. pensoft.netmdpi.com A systematic approach to derivatization could unlock similar potential for this compound family.

Modification Site Potential Substituent Anticipated Effect on Properties
Isopropyl GroupAromatic rings (e.g., Phenyl, Pyridyl)Introduce π-stacking interactions, modify electronic properties, potentially enhance biological target binding.
Tert-Butyl GroupOther bulky alkyls (e.g., Cyclohexyl) or fluorinated alkylsAlter steric hindrance, improve metabolic stability, and modulate lipophilicity. mdpi.com
N-H ProtonsAcyl or other functional groupsChange hydrogen bonding capacity, create prodrugs, or attach imaging agents. nih.gov

This targeted derivatization, guided by structure-activity relationship (SAR) studies, could lead to the development of novel materials, sensors, or therapeutic candidates.

Advanced Spectroscopic Techniques for in situ Reaction Monitoring of this compound

The synthesis of this compound involves the reaction of tert-butyl isothiocyanate with isopropylamine (B41738). chemicalbook.comchembk.com While the endpoint of this reaction is well-established, the use of advanced in situ spectroscopic techniques could provide a deeper understanding of the reaction kinetics, mechanism, and the potential formation of transient intermediates.

Techniques such as Process Analytical Technology (PAT), including real-time Fourier-transform infrared (FTIR) or Raman spectroscopy, could be employed to monitor the concentration of reactants and products continuously throughout the synthesis. chembk.com This would allow for precise control over reaction conditions to optimize yield and purity. For example, by tracking the disappearance of the characteristic isothiocyanate (-N=C=S) vibrational band and the appearance of the thiourea (C=S and N-H) bands, researchers can gain detailed kinetic data. This information is invaluable for scaling up the process efficiently and safely in an industrial setting and for fundamental mechanistic studies.

Computational Screening for Novel Applications and Derivatization Pathways

Computational chemistry offers powerful tools for predicting the properties of molecules and screening for new applications without the need for extensive laboratory work. nih.gov Molecular docking and molecular dynamics (MD) simulations can be used to screen this compound and its virtual derivatives against vast libraries of biological targets, such as enzymes or receptors. pensoft.netacs.org

This in silico approach can identify potential new uses for the compound, for instance, as an inhibitor for enzymes implicated in diseases like cancer or viral infections. pensoft.netnih.gov Studies have successfully used these methods to screen other thiourea derivatives for activity against targets like SARS-CoV-2 proteins or sirtuin-1. pensoft.netnih.gov Computational screening can also guide the rational design of new derivatives by predicting how structural changes will affect binding affinity and stability, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Computational Step Technique Purpose
1. Target IdentificationBioinformatics AnalysisIdentify potential protein targets based on structural homology or pathway analysis.
2. Binding Pose PredictionMolecular DockingPredict the preferred orientation and interaction of the compound within the target's active site. pensoft.netnih.gov
3. Stability AssessmentMolecular Dynamics (MD) SimulationEvaluate the stability of the predicted ligand-protein complex over time. pensoft.netacs.org
4. Binding Energy CalculationMM/GBSA or MM/PBSAEstimate the binding free energy to rank potential candidates and compare them to known inhibitors. pensoft.net
5. Virtual Library ScreeningHigh-Throughput Virtual ScreeningScreen thousands of designed derivatives to identify those with the highest predicted activity.

These computational workflows can significantly accelerate the discovery process, opening up new and unforeseen applications for this compound and its derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.